1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyridobenzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate
- 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness: 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H24ClN5 |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H24ClN5/c1-2-6-18-15-24(30-13-11-29(12-14-30)20-8-5-7-19(26)16-20)31-23-10-4-3-9-22(23)28-25(31)21(18)17-27/h3-5,7-10,15-16H,2,6,11-14H2,1H3 |
InChI Key |
HZCZTCLDLAILOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC(=CC=C5)Cl)C#N |
Origin of Product |
United States |
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